molecular formula C11H16N2O2S B11870244 (2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide

(2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide

Cat. No.: B11870244
M. Wt: 240.32 g/mol
InChI Key: BLDWVIFYJWKNPQ-JTDNENJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive. The compound’s unique structure and reactivity make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide typically involves the reaction of benzylamine with N,N-dimethylsulfamoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the aziridine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as methanol or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: The major products are ring-opened derivatives with the nucleophile attached to the former aziridine carbon.

    Oxidation: The major products are sulfonyl derivatives.

    Reduction: The major products are amine derivatives.

Scientific Research Applications

(2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of (2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide involves its high reactivity due to the strained aziridine ring. This reactivity allows it to interact with various biological molecules, potentially inhibiting enzymes or modifying proteins. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide: The enantiomer of the compound, which may have different biological activities due to its different spatial arrangement.

    N-benzylaziridine: A simpler aziridine derivative without the sulfonamide group.

    N,N-dimethylaziridine: Another aziridine derivative with different substituents.

Uniqueness

(2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide is unique due to its specific chiral configuration and the presence of both benzyl and sulfonamide groups

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

(2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide

InChI

InChI=1S/C11H16N2O2S/c1-12(2)16(14,15)13-9-11(13)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3/t11-,13?/m1/s1

InChI Key

BLDWVIFYJWKNPQ-JTDNENJMSA-N

Isomeric SMILES

CN(C)S(=O)(=O)N1C[C@H]1CC2=CC=CC=C2

Canonical SMILES

CN(C)S(=O)(=O)N1CC1CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.